1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride 1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18090650
InChI: InChI=1S/C11H19NO2.ClH/c12-8-9-7-10(9)1-3-11(4-2-10)13-5-6-14-11;/h9H,1-8,12H2;1H
SMILES:
Molecular Formula: C11H20ClNO2
Molecular Weight: 233.73 g/mol

1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride

CAS No.:

Cat. No.: VC18090650

Molecular Formula: C11H20ClNO2

Molecular Weight: 233.73 g/mol

* For research use only. Not for human or veterinary use.

1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride -

Specification

Molecular Formula C11H20ClNO2
Molecular Weight 233.73 g/mol
IUPAC Name 7,10-dioxadispiro[2.2.46.23]dodecan-2-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C11H19NO2.ClH/c12-8-9-7-10(9)1-3-11(4-2-10)13-5-6-14-11;/h9H,1-8,12H2;1H
Standard InChI Key VYOGQHCYYUKBQQ-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCC13CC3CN)OCCO2.Cl

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The compound features a 7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecane core, a bicyclic system comprising two fused rings connected via spiro atoms. The "7,10-dioxa" designation indicates the presence of oxygen atoms at positions 7 and 10, forming ether linkages within the structure . The methanamine group (-CH2NH2) is appended to the spiro carbon, with the hydrochloride salt enhancing solubility and stability .

Key Structural Features:

  • Molecular Formula: C11H20ClNO2\text{C}_{11}\text{H}_{20}\text{ClNO}_{2}

  • Molecular Weight: 233.73 g/mol

  • SMILES: Cl.NCC1CC12CCC1(CC2)OCCO1

  • InChIKey: VYOGQHCYYUKBQQ-UHFFFAOYSA-N

The dispiro framework imposes significant steric constraints, influencing reactivity and conformational flexibility. X-ray crystallography or NMR data would further clarify bond angles and ring strain, but such studies are absent in current literature .

Synthesis and Characterization

Predicted Physicochemical Properties:

PropertyValueMethod/Source
LogP~1.2 (estimated)XLogP3
Hydrogen Bond Donors2PubChem
Topological PSA122 ŲCactvs
Rotatable Bonds3PubChem

Mass spectrometry data from PubChem Lite ( ) provides collision cross-section (CCS) predictions for various adducts, critical for ion mobility studies:

Adductm/zCCS (Ų)
[M+H]+295.20751165.6
[M+Na]+317.18945176.6

Physicochemical Behavior and Stability

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate solubility in polar solvents (e.g., water, DMSO) but limited solubility in nonpolar media . Stability studies are absent, but analogous spirocyclic amines demonstrate sensitivity to strong acids/bases due to ether cleavage risks .

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